molecular formula C12H11NO2 B1651433 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol CAS No. 1261971-61-2

5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol

Cat. No.: B1651433
CAS No.: 1261971-61-2
M. Wt: 201.22
InChI Key: CWUZPQHURDFIBI-UHFFFAOYSA-N
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Description

5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is an organic compound that belongs to the class of aromatic heterocyclic compounds It features a pyridine ring substituted with a hydroxymethyl group and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-(Hydroxymethyl)benzaldehyde with 3-hydroxypyridine under basic conditions. The reaction typically proceeds via a condensation reaction followed by cyclization to form the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: 5-[2-(Carboxymethyl)phenyl]pyridin-3-ol.

    Reduction: this compound.

    Substitution: 5-[2-(Nitromethyl)phenyl]pyridin-3-ol or 5-[2-(Bromomethyl)phenyl]pyridin-3-ol.

Scientific Research Applications

5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The aromatic rings can interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Hydroxymethyl)pyridine
  • 3-Hydroxypyridine
  • 2-(Hydroxymethyl)benzaldehyde

Uniqueness

5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol is unique due to its dual aromatic rings, which provide a versatile platform for chemical modifications. This structural feature allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

5-[2-(hydroxymethyl)phenyl]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c14-8-9-3-1-2-4-12(9)10-5-11(15)7-13-6-10/h1-7,14-15H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUZPQHURDFIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=CN=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50682597
Record name 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261971-61-2
Record name 5-[2-(Hydroxymethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50682597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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